KX2-391 vs. Dasatinib: Superior and Broader Antiproliferative Activity Across Prostate Cancer Cell Lines
KX2-391 demonstrates broader and more potent antiproliferative activity against prostate cancer cell lines compared to the ATP-competitive Src/Abl inhibitor dasatinib. In a panel of five human prostate cancer cell lines, KX2-391 inhibited proliferation with GI50 values ranging from 9-75 nM, whereas dasatinib showed variable and substantially weaker activity [1]. Critically, dasatinib failed to inhibit proliferation of LNCaP-C4-2 cells at concentrations up to 10 μM, while KX2-391 maintained potent activity. In anchorage-independent growth assays, dasatinib caused less than 15% inhibition relative to vehicle controls across PC3-LN4, LNCaP, and LNCaP-C4-2 cells, whereas KX2-391 exhibited dose-dependent inhibition. Cell death (DNA fragmentation) was induced by KX2-391 at 2-10× GI50 concentrations but was not induced by dasatinib even at 10× GI50 levels [1].
| Evidence Dimension | Antiproliferative activity (GI50) in prostate cancer cell lines |
|---|---|
| Target Compound Data | KX2-391 GI50 = 9-75 nM across LNCaP, LNCaP-C4-2, PC3-LN4, LAPC-4, DU145, and C2H cells |
| Comparator Or Baseline | Dasatinib GI50: PC3-LN4 = 9 nM (equal to KX2-391); LNCaP = 10-fold higher than KX2-391; DU145 = 2.7-fold higher than KX2-391; LNCaP-C4-2 = no inhibition at 10 μM |
| Quantified Difference | Dasatinib GI50 is 2.7-fold to >1000-fold higher depending on cell line; dasatinib completely fails to inhibit LNCaP-C4-2 proliferation at 10 μM |
| Conditions | In vitro proliferation assays; human prostate cancer cell lines (LNCaP, LNCaP-C4-2, PC3-LN4, LAPC-4, DU145); murine TRAMP C2H cells; 72-hour treatment duration |
Why This Matters
The failure of dasatinib to inhibit LNCaP-C4-2 (a castration-resistant variant) at concentrations up to 10 μM represents a functional selectivity gap that makes KX2-391 the preferred tool compound for prostate cancer research involving Src-driven castration-resistant models.
- [1] Bu Y, Gao L, Hangauer D, Gelman IH. Abstract 2534: Suppression of prostate cancer growth by the Src signaling inhibitor, KXO1 (KX2-391). Cancer Research. 2010;70(8_Supplement):2534. doi:10.1158/1538-7445.AM10-2534 View Source
